molecular formula C12H8Br2O B3037621 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone CAS No. 50637-83-7

2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone

Cat. No. B3037621
CAS RN: 50637-83-7
M. Wt: 328 g/mol
InChI Key: CVLAZUXWINTOCV-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone is a chemical compound with the CAS Number 50637-83-7 . It is a yellow to brown powder or crystals . The molecular weight of this compound is 328 .


Synthesis Analysis

The synthesis of 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone involves the use of 1-(6-bromonaphthalen-2-yl)ethanone as a starting material . The reaction conditions involve stirring the starting material with pyridinium tribromide in acetic acid for 10 minutes, followed by the addition of HBr (33% in acetic acid) and further stirring for 4 hours . The reaction yields a yellow precipitate .


Molecular Structure Analysis

The molecular formula of 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone is C12H8Br2O . The structure includes a naphthalene ring substituted with bromine atoms at positions 1 and 6, and an ethanone group at position 2 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Antimicrobial Activities : 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit excellent antimicrobial activities, demonstrating their potential in developing new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).

Chemical Synthesis and Characterization

  • Formation of Chalcone Analogues : This compound is used in the synthesis of α,β-unsaturated ketones, which are chalcone analogues. This process involves an electron-transfer chain reaction and is significant for the synthesis of a variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).

Mechanistic Studies and Spectroscopic Analysis

  • Study of Hydrogen-bonding Patterns : The hydrogen-bonding patterns of certain derivatives of 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone have been investigated. This research offers insights into the structural and bonding characteristics of these compounds, which can be valuable for further chemical applications (Balderson, Fernandes, Michael, & Perry, 2007).

Application in Organic Synthesis

  • Use in Organic Synthesis : It serves as a key intermediate in various organic synthesis processes, including the creation of bromo chalcones and other complex organic structures. This indicates its utility in diverse synthetic pathways (Budak & Ceylan, 2009).

Biological Studies

  • Biological Activities : Derivatives of 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone have been synthesized and their biological activities, such as antimicrobial and antioxidant properties, have been studied. This research contributes to understanding the potential therapeutic applications of these compounds (Vhanale, Deshmukh, & Shinde, 2019).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with Hazard Statements H302 and H319 . This indicates that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-1-(6-bromonaphthalen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-7-12(15)10-2-1-9-6-11(14)4-3-8(9)5-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLAZUXWINTOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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